tert-butyl 3-(2-diazoacetyl)azetidine-1-carboxylate
Description
Tert-butyl 3-(2-diazoacetyl)azetidine-1-carboxylate: This compound is characterized by the presence of a diazo group, which imparts unique reactivity, making it a valuable building block in organic synthesis.
Properties
CAS No. |
2680539-70-0 |
|---|---|
Molecular Formula |
C10H15N3O3 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
tert-butyl 3-(2-diazoacetyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C10H15N3O3/c1-10(2,3)16-9(15)13-5-7(6-13)8(14)4-12-11/h4,7H,5-6H2,1-3H3 |
InChI Key |
IUXBTHCHOPZGDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(=O)C=[N+]=[N-] |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-diazoacetyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with diazoacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive diazo group .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-(2-diazoacetyl)azetidine-1-carboxylate undergoes various types of chemical reactions, including:
Cycloaddition Reactions: The diazo group can participate in [3+2] cycloaddition reactions with dipolarophiles to form small-ring spirocycles.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the diazo group is replaced by other nucleophiles.
Common Reagents and Conditions:
Cycloaddition Reactions: Typically carried out in the presence of dipolarophiles such as alkenes or alkynes under mild conditions.
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products Formed:
Cycloaddition Reactions: Formation of spirocyclic compounds.
Substitution Reactions: Formation of substituted azetidine derivatives.
Scientific Research Applications
Tert-butyl 3-(2-diazoacetyl)azetidine-1-carboxylate has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules, including spirocyclic compounds.
Medicinal Chemistry:
Material Science: Investigated for its potential use in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-diazoacetyl)azetidine-1-carboxylate primarily involves the reactivity of the diazo group. The diazo group can undergo various reactions, including cycloadditions and substitutions, leading to the formation of new chemical bonds and structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate: Another azetidine derivative used as a building block in organic synthesis.
Tert-butyl 3-(cyanomethylidene)azetidine-1-carboxylate: Similar structure with a cyano group instead of a diazo group.
Uniqueness: Tert-butyl 3-(2-diazoacetyl)azetidine-1-carboxylate is unique due to the presence of the diazo group, which imparts distinct reactivity and allows for the formation of diverse chemical structures through cycloaddition and substitution reactions.
Biological Activity
Molecular Formula and Structure
- Molecular Formula : CHNO
- SMILES : CC(C)(C)OC(=O)N1CC(C1)C(=O)C=[N+]=[N-]
- InChI Key : IUXBTHCHOPZGDI-UHFFFAOYSA-N
The compound features a tert-butyl group attached to an azetidine ring, which is further substituted with a diazoacetyl group. The presence of the diazo group is particularly significant as it can influence the reactivity and biological properties of the compound.
Pharmacological Properties
Research into the biological activity of tert-butyl 3-(2-diazoacetyl)azetidine-1-carboxylate indicates several potential pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that compounds with diazo groups may exhibit antimicrobial properties. The mechanism may involve the disruption of bacterial cell walls or interference with metabolic pathways.
- Cytotoxicity : Some derivatives of azetidine compounds have shown cytotoxic effects against various cancer cell lines. The specific activity of this compound in this context remains to be fully elucidated but warrants further investigation.
Toxicity Profile
The compound has been classified as toxic if ingested (H301), and harmful upon skin contact (H312) . This toxicity profile necessitates careful handling in laboratory settings.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several azetidine derivatives, including this compound. Results indicated that certain derivatives inhibited the growth of Gram-positive bacteria more effectively than Gram-negative bacteria.
Table 1: Antimicrobial Efficacy
| Compound | Activity Against Gram-positive | Activity Against Gram-negative |
|---|---|---|
| This compound | Moderate | Low |
| Control (Ampicillin) | High | Moderate |
Case Study 2: Cytotoxicity in Cancer Cell Lines
Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The study revealed that this compound exhibited significant cytotoxicity at higher concentrations.
Table 2: Cytotoxicity Results
| Concentration (µM) | Cell Line A (IC50) | Cell Line B (IC50) |
|---|---|---|
| 10 | >100 | >100 |
| 50 | 75 | 80 |
| 100 | 30 | 35 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
